Tert-butyl 4-ethyl-4-hydroxypiperidine-1-carboxylate
Description
Tert-butyl 4-ethyl-4-hydroxypiperidine-1-carboxylate is a piperidine-derived compound characterized by a tert-butyl carbamate (Boc) protecting group at the 1-position and hydroxyl/ethyl substituents at the 4-position. This structural motif is common in pharmaceutical intermediates, where the Boc group enhances solubility and stability during synthesis .
Properties
IUPAC Name |
tert-butyl 4-ethyl-4-hydroxypiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-5-12(15)6-8-13(9-7-12)10(14)16-11(2,3)4/h15H,5-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVYZBHWNTWWQGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCN(CC1)C(=O)OC(C)(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-ethyl-4-hydroxypiperidine-1-carboxylate can be achieved through various methods. One common route involves the reaction of ethylmagnesium bromide with N-(tert-butoxycarbonyl)-4-piperidone. This reaction typically requires anhydrous conditions and is carried out in a solvent such as tetrahydrofuran .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-ethyl-4-hydroxypiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Synthetic Routes
| Method | Reagents | Conditions |
|---|---|---|
| Ethynylation | Sodium hydride (NaH), DMF | Reflux, inert atmosphere |
| Oxidation | Pyridinium chlorochromate (PCC) | Room temperature |
| Reduction | Palladium on carbon (Pd/C) | Hydrogen atmosphere |
| Substitution | Thionyl chloride (SOCl2) | Reflux in dichloromethane |
Scientific Research Applications
TBEHP has diverse applications across various scientific domains:
Organic Synthesis
TBEHP serves as a versatile intermediate in the synthesis of complex organic molecules. Its structure allows for various functional group modifications, making it valuable in creating diverse chemical entities .
Medicinal Chemistry
The compound is under investigation for its potential therapeutic applications. Notably, it has been explored as a candidate for drug development due to its ability to interact with biological targets. Research indicates that TBEHP derivatives may act as inhibitors for specific enzymes or receptors, contributing to the design of novel therapeutic agents .
Bioconjugation Techniques
The ethynyl group in TBEHP can participate in click chemistry reactions, facilitating bioconjugation processes essential for developing targeted drug delivery systems. This property enhances the compound's utility in biochemistry and pharmacology .
Case Studies
Several studies have demonstrated the efficacy of TBEHP derivatives in various applications:
Case Study 1: Drug Development
A study focused on synthesizing a series of TBEHP derivatives aimed at inhibiting specific biological pathways related to cancer proliferation. The results indicated that certain modifications led to increased potency against target enzymes, showcasing the compound's potential in oncology .
Case Study 2: Agrochemical Applications
Research into TBEHP's role as a building block for agrochemicals revealed its effectiveness in synthesizing herbicides and pesticides. The compound's stability and reactivity make it suitable for developing environmentally friendly agricultural products .
Mechanism of Action
The mechanism of action of tert-butyl 4-ethyl-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their structure and function. The compound’s piperidine ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares tert-butyl 4-ethyl-4-hydroxypiperidine-1-carboxylate with structurally analogous piperidine derivatives, emphasizing substituent effects, synthesis, and applications:
Key Research Findings
Substituent Effects on Reactivity and Stability
- Hydroxyl vs. Hydroxymethyl : The 4-hydroxyl group (as in tert-butyl 4-hydroxypiperidine-1-carboxylate) enhances hydrogen-bonding capacity, improving crystallinity . In contrast, 4-(hydroxymethyl) derivatives (e.g., 236406-33-0) offer additional sites for ether or ester formation .
- Alkyl Groups : Ethyl and methyl substituents (e.g., 4-ethyl or 4-methyl) increase lipophilicity, influencing pharmacokinetic properties .
Biological Activity
Tert-butyl 4-ethyl-4-hydroxypiperidine-1-carboxylate is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article will explore its biochemical properties, cellular effects, molecular mechanisms, and applications in research and medicine.
Chemical Structure and Properties
This compound (C13H25NO3) features a piperidine ring with a tert-butyl ester and an ethyl group, which contribute to its biological activity. The presence of the hydroxymethyl group allows for potential interactions with biological targets, impacting its pharmacological profile.
The compound has been identified as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras), which are designed to selectively degrade proteins within cells. This property suggests that it can modulate protein levels, influencing various cellular pathways.
Cellular Effects
Research indicates that this compound may affect cell function by altering protein interactions and stability. Its role in PROTAC development highlights its potential to regulate cellular processes through targeted protein degradation.
The molecular mechanism of action involves the compound's interaction with specific enzymes or receptors. The hydroxyl group can form hydrogen bonds, while the phenyl group may engage in π-π interactions, stabilizing the compound's binding to its targets. This interaction can modulate various biochemical pathways, leading to the observed biological effects.
Applications in Research and Medicine
This compound has several notable applications:
- Enzyme Inhibition : It is employed in studies focusing on enzyme inhibition, particularly in relation to neurological disorders and cancer therapy.
- Receptor Binding : The compound's structural features suggest it may interact with neurotransmitter receptors, potentially influencing signaling pathways associated with mood regulation and cognitive function.
- Antiviral Activity : Similar compounds have shown inhibitory effects against various viral strains, suggesting potential applications in antiviral drug development .
Case Studies and Research Findings
- Anticancer Activity : A study demonstrated that piperidine derivatives exhibit cytotoxicity against cancer cell lines. Modifications to the piperidine structure enhanced binding affinity to target proteins involved in tumor progression .
- Neuropharmacological Potential : Research on related compounds indicates that structural modifications can significantly influence their affinity for opioid receptors, suggesting therapeutic applications for pain management and addiction treatment .
- Influenza Virus Inhibition : Related piperidine derivatives have shown promising results in inhibiting influenza virus replication, indicating that this compound may possess similar antiviral properties .
Data Table: Summary of Biological Activities
Q & A
Q. What are the recommended methods for synthesizing tert-butyl 4-ethyl-4-hydroxypiperidine-1-carboxylate with high purity?
Methodological Answer:
- Step 1: Start with a nucleophilic substitution or condensation reaction to introduce the ethyl and hydroxyl groups onto the piperidine ring. Evidence from analogous compounds (e.g., tert-butyl piperidinecarboxylate derivatives) suggests using tert-butyl carbamate as a protecting group .
- Step 2: Optimize reaction conditions (temperature: 60–80°C; solvent: THF or DCM; catalyst: DMAP or TEA) to enhance yield .
- Step 3: Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water .
- Validation: Monitor purity by HPLC (>95%) and confirm structure via H NMR (e.g., tert-butyl singlet at δ 1.4 ppm, hydroxyl proton at δ 1.8–2.2 ppm) .
Q. How should researchers handle and store this compound safely?
Methodological Answer:
- Handling: Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood to avoid inhalation/contact. Evidence from safety data sheets (SDS) of similar compounds highlights risks of skin/eye irritation .
- Storage: Keep in airtight containers under inert gas (N) at –20°C, away from light and moisture. SDS guidelines recommend segregated storage from oxidizers .
- Spill Management: Absorb with inert material (vermiculite) and dispose as hazardous waste .
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: H and C NMR to confirm substituent positions (e.g., hydroxyl and ethyl groups on piperidine) .
- Mass Spectrometry: High-resolution MS (HRMS) to verify molecular formula (CHNO) and detect fragmentation patterns .
- X-ray Crystallography: For unambiguous structural confirmation. Use SHELX programs for refinement, leveraging high-resolution data (R-factor < 0.05) .
Advanced Research Questions
Q. How can computational chemistry aid in predicting the reactivity of this compound?
Methodological Answer:
- Step 1: Perform density functional theory (DFT) calculations (e.g., Gaussian 16) to model reaction pathways, such as hydroxyl group deprotonation or tert-butyl cleavage .
- Step 2: Simulate electrostatic potential maps to identify nucleophilic/electrophilic sites .
- Validation: Compare computational predictions with experimental kinetic data (e.g., reaction rates under varying pH) .
Q. How to resolve contradictions in spectroscopic data during structural analysis?
Methodological Answer:
- Scenario: Discrepancy between NMR and X-ray data (e.g., unexpected diastereomer detection).
- Resolution:
Q. What strategies optimize this compound’s application in drug discovery pipelines?
Methodological Answer:
- Functionalization: Introduce bioisosteres (e.g., replacing hydroxyl with fluorine) to enhance pharmacokinetics. Evidence from similar piperidine derivatives shows improved metabolic stability .
- Biological Screening:
- Conduct molecular docking (AutoDock Vina) against target proteins (e.g., kinases) .
- Validate with in vitro assays (IC determination) using HEK293 or HeLa cell lines .
Q. How to design experiments to study degradation pathways under physiological conditions?
Methodological Answer:
- Accelerated Degradation Studies:
- Mechanistic Probes: Use isotopic labeling (e.g., O in hydroxyl group) to trace oxidative pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
